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Abstract
This technical guide provides a comprehensive overview of 2-Cyanobutanoic acid, a

bifunctional organic compound with applications in chemical synthesis. The document details

the historical context of its discovery through the broader development of nitrile and α-

cyanocarboxylic acid chemistry. Key physicochemical properties are systematically tabulated

for reference. This guide outlines detailed experimental protocols for established synthetic

routes to 2-Cyanobutanoic acid, including the Strecker synthesis and the hydrolysis of nitrile

precursors. The logical workflows of these synthetic methods are visually represented using

diagrams generated with the DOT language. Spectroscopic data, crucial for the

characterization of the molecule, are also compiled and presented. This document is intended

to be a valuable resource for researchers, scientists, and professionals in the field of drug

development and chemical synthesis.

Introduction
2-Cyanobutanoic acid, with the chemical formula C₅H₇NO₂, is an organic compound featuring

both a carboxylic acid and a nitrile functional group.[1] This unique structure makes it a

versatile building block in organic synthesis, particularly as an intermediate in the preparation
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of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing cyano group

alpha to the carboxylic acid moiety influences the compound's reactivity and acidity.

This guide delves into the historical background of 2-Cyanobutanoic acid, its key

physicochemical characteristics, detailed synthetic procedures, and spectroscopic data.

Discovery and Historical Context
While a singular, definitive publication marking the "discovery" of 2-Cyanobutanoic acid is not

readily apparent in historical chemical literature, its emergence is intrinsically linked to the

broader development of nitrile and α-cyanocarboxylic acid synthesis in the 19th and early 20th

centuries. The likely first syntheses of this compound would have been achieved through

methods established for analogous compounds.

The history of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen

cyanide. The first organic nitrile, benzonitrile, was prepared in 1832. A significant advancement

in the synthesis of α-cyanocarboxylic acids was the Strecker synthesis, developed in 1850 by

Adolph Strecker. This reaction, which produces α-amino acids from aldehydes, proceeds

through an α-aminonitrile intermediate, which can be hydrolyzed to the corresponding

carboxylic acid. It is highly probable that early preparations of 2-Cyanobutanoic acid were

achieved through a variation of this method, starting from propanal.

Another classical route to α-cyanocarboxylic acids is the Kolbe nitrile synthesis, which involves

the reaction of an α-halo carboxylic acid with a cyanide salt. In the case of 2-Cyanobutanoic
acid, this would involve the reaction of 2-bromobutanoic acid with a cyanide source.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Cyanobutanoic acid.
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Property Value Source

CAS Number 51789-75-4 [1][2]

Molecular Formula C₅H₇NO₂ [1][2]

Molecular Weight 113.11 g/mol [1]

IUPAC Name 2-cyanobutanoic acid [1]

Boiling Point 266.4 °C at 760 mmHg [2]

Density 1.137 g/cm³ [2]

Flash Point 114.9 °C [2]

pKa (Predicted) 2.56 ± 0.10 [2]

LogP (Predicted) 0.62078 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Rotatable Bond Count 2 [2]

Experimental Protocols for Synthesis
This section provides detailed experimental protocols for two common methods for the

synthesis of 2-Cyanobutanoic acid.

Synthesis via Strecker Reaction of Propanal
This method involves a two-step, one-pot reaction starting from propanal. The first step is the

formation of the α-hydroxynitrile, which is then hydrolyzed to the carboxylic acid.

Reaction:

CH₃CH₂CHO + NaCN + H₂SO₄ → CH₃CH₂CH(OH)CN + NaHSO₄

CH₃CH₂CH(OH)CN + H₂O/H⁺ → CH₃CH₂CH(CN)COOH + NH₄⁺
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Experimental Protocol:

Step 1: Preparation of 2-Hydroxybutanenitrile. In a 250 mL three-necked flask equipped with

a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 29.4 g (0.6 mol) of

sodium cyanide in 100 mL of water is placed. The flask is cooled in an ice-water bath to

below 10 °C. A solution of 29.0 g (0.5 mol) of propanal in 25 mL of ether is added to the

dropping funnel. A separate solution of 30.0 g (0.3 mol) of concentrated sulfuric acid in 50 mL

of water is prepared and cooled. The propanal solution is added dropwise to the stirred

cyanide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

Following this, the cold sulfuric acid solution is added dropwise over a period of one hour,

ensuring the temperature does not exceed 15 °C. The reaction mixture is stirred for an

additional two hours at room temperature. The ether layer is then separated, and the

aqueous layer is extracted with two 50 mL portions of ether. The combined ether extracts are

dried over anhydrous sodium sulfate and the ether is removed by distillation to yield crude 2-

hydroxybutanenitrile.

Step 2: Hydrolysis to 2-Cyanobutanoic Acid. The crude 2-hydroxybutanenitrile is

transferred to a 500 mL flask. 100 mL of concentrated hydrochloric acid is added cautiously.

The mixture is heated under reflux for 4 hours. The solution is then cooled and extracted with

three 75 mL portions of diethyl ether. The combined ether extracts are washed with a

saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether

is removed by rotary evaporation, and the resulting crude 2-Cyanobutanoic acid is purified

by vacuum distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1347372#discovery-and-history-of-2-cyanobutanoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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